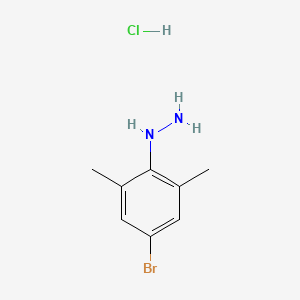

(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride

Overview

Description

(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride: is an organic compound with the molecular formula C8H12BrClN2 . It is a hydrazine derivative, characterized by the presence of a bromine atom and two methyl groups on the phenyl ring. This compound is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride typically involves the reaction of 4-bromo-2,6-dimethylaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Reagents like or are employed for nucleophilic substitution reactions.

Major Products:

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted phenylhydrazines.

Scientific Research Applications

Chemistry: (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a reagent in coupling reactions.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a probe to investigate the mechanisms of various biochemical processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. It is explored for its activity against certain diseases and as a precursor for drug synthesis.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved include the formation of hydrazone linkages and subsequent alterations in protein structure and function.

Comparison with Similar Compounds

- (4-Bromophenyl)hydrazine hydrochloride

- (2,6-Dimethylphenyl)hydrazine hydrochloride

- (4-Chloro-2,6-dimethylphenyl)hydrazine hydrochloride

Uniqueness: (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride is unique due to the presence of both bromine and methyl groups on the phenyl ring. This structural feature imparts specific reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and research applications.

Biological Activity

(4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its implications in medicinal chemistry and biological research.

- Molecular Formula : C₈H₁₂BrClN₂

- Molecular Weight : 251.55 g/mol

- Structure : Characterized by a bromo substituent at the para position and two methyl groups at the ortho positions of the phenyl ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is facilitated through the formation of hydrazone linkages, which can alter protein structure and function, impacting various biochemical pathways.

Antitumor Activity

Research indicates that this compound exhibits potential antitumor properties. It has been tested against various cancer cell lines, showing varying degrees of cytotoxicity:

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| Caco-2 | 54.9 | Significant reduction in viability |

| A549 | 106.1 | No significant effect observed |

In studies involving dynamic combinatorial chemistry, this compound has been shown to interact with glutathione S-transferase (GST) isozymes, which are important in drug resistance mechanisms in chemotherapy .

Case Studies and Research Findings

- Protein Interaction Studies :

-

Synthesis of Derivatives :

- The compound serves as a precursor for synthesizing various organic compounds, including acylsulfonamides and other hydrazone derivatives, which may possess distinct biological activities. The synthesis process enhances its utility in medicinal chemistry.

-

Comparative Analysis :

- A comparative study of structurally similar compounds highlighted the unique reactivity profile of this compound due to the specific halogen substitution and methyl group positioning. This structural uniqueness contributes to its selective interactions with biological targets.

Properties

IUPAC Name |

(4-bromo-2,6-dimethylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2.ClH/c1-5-3-7(9)4-6(2)8(5)11-10;/h3-4,11H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTXNGAWBPIHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NN)C)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.